Isopropyl vs. Unsubstituted Piperazine: Lipophilicity (cLogP) Comparison
The N-isopropyl substituent in 1-isopropyl-4-(phenoxyacetyl)piperazine increases calculated lipophilicity by approximately 1.0–1.3 log units compared to the unsubstituted parent 1-(phenoxyacetyl)piperazine, moving the compound into the optimal cLogP window for passive blood-brain barrier permeation [1]. This magnitude of lipophilicity shift is sufficient to alter CNS penetration and off-target binding profiles, consistent with structure–activity relationship (SAR) trends observed across phenoxyalkyl piperazine series [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.0–2.3 (predicted for 1-isopropyl-4-(phenoxyacetyl)piperazine) |
| Comparator Or Baseline | 1-(Phenoxyacetyl)piperazine: cLogP ≈ 1.0 (predicted) |
| Quantified Difference | ΔcLogP ≈ +1.0 to +1.3 log units |
| Conditions | In silico prediction using fragment-based or atom-based methods (e.g., XLogP3, ACD/Labs); no experimental logP data available for either compound |
Why This Matters
A cLogP shift of ~1 log unit can alter CNS penetration potential and non-specific binding, making the isopropyl analog a meaningfully different tool compound for neuropharmacology studies.
- [1] PubChem. 1-(Phenoxyacetyl)piperazine, CID 1245926. Computed properties: XLogP3 = 1.0. National Center for Biotechnology Information. View Source
- [2] Pańczyk, K.; Pytka, K.; Jakubczyk, M.; Rapacz, A.; Siwek, A.; Głuch-Lutwin, M.; Gryboś, A.; Słoczyńska, K.; Koczurkiewicz, P.; Ryszawy, D.; Pękala, E. Synthesis of N-(phenoxyalkyl)-, N-{2-[2-(phenoxy)ethoxy]ethyl}- or N-(phenoxyacetyl)piperazine Derivatives and Their Activity Within the Central Nervous System. ChemistrySelect 2019, 4, 9381–9391. View Source
